An In-depth Technical Guide to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Applications
An In-depth Technical Guide to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.
Chemical Identity and Structure
4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The core pyrazole ring is functionalized with an amino group at the C4 position, an ethyl group at the N1 position, and a carboxylic acid at the C3 position.[1] This specific arrangement of functional groups imparts the molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules.
The hydrochloride salt of this compound is also commonly encountered, which enhances its stability and solubility in aqueous media.[1]
Caption: Chemical structure of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1431965-02-4 (for hydrochloride salt) |
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)O)N |
| InChI Key | DLGUWLUANRQGEG-UHFFFAOYSA-N (for hydrochloride salt) |
Physicochemical Properties
While specific experimental data for the free acid form of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is limited in publicly available literature, the properties of its hydrochloride salt and related pyrazole derivatives provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight (HCl salt) | 191.61 g/mol | [1] |
| Solubility | The hydrochloride salt is noted to have enhanced solubility in water. | [1] |
| Physical State | Likely a solid at room temperature, based on related compounds. |
Synthesis Strategies
The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the construction of the pyrazole ring, followed by functional group manipulations. The general strategies include:
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Cyclization Reactions: A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, ethyl 2-cyano-3-ethoxyacrylate can be reacted with ethylhydrazine, followed by hydrolysis of the resulting ester.
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N-Alkylation: An alternative route involves the alkylation of a pre-formed 4-aminopyrazole-3-carboxylic acid ester with an ethylating agent, such as ethyl iodide or diethyl sulfate, followed by hydrolysis.
The final step often involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid, which can aid in purification and improve handling properties.[1]
Caption: General synthetic routes to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.
Representative Experimental Protocol (Hydrolysis of Ethyl Ester):
The following is a generalized protocol for the hydrolysis of a pyrazole carboxylic acid ester to the corresponding carboxylic acid, based on procedures for similar compounds.
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Dissolution: Dissolve the ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate starting material in a suitable solvent mixture, such as aqueous methanol or ethanol.
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Base Addition: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).
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Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
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Acidification: Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization
The structure of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and its hydrochloride salt can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt exhibits characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[1]
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N-H Stretch (Amino Group): Asymmetric and symmetric N-H stretching vibrations for the primary amine are expected around 3500-3300 cm⁻¹.[1]
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C=O Stretch (Carboxylic Acid): A strong absorption band corresponding to the carbonyl stretch is anticipated in the region of 1730-1700 cm⁻¹.
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N-H Bend (Amino Group): A bending (scissoring) mode for the primary amine is typically observed around 1611 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum of the hydrochloride salt in a solvent like DMSO-d₆ would be expected to show the following key signals:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, around 12.0 ppm.[1]
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Amino Protons (-NH₂): A broad singlet in the range of 6.25-6.94 ppm.[1]
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Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring.
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Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons, showing characteristic coupling.
Mass Spectrometry:
The mass spectrum of the hydrochloride salt typically shows a protonated molecular ion peak (M+H)⁺ at m/z 191.[1] Common fragmentation patterns would involve the loss of the ethyl group or the carboxylic acid group.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Substituted pyrazoles have demonstrated potential as:
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Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties.
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Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.
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Antimicrobial Agents: Various pyrazole-containing compounds have shown antibacterial and antifungal activities.
While specific biological activity data for 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is not extensively reported in the public domain, its structural features make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The amino and carboxylic acid groups provide convenient handles for further chemical modification and derivatization.
Safety and Handling
Based on the safety data for related pyrazole derivatives, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid should be handled with care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Irritation: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
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Ingestion: May be harmful if swallowed.
Always consult the specific Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid is a versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of multiple functional groups allow for a wide range of chemical modifications to explore structure-activity relationships. While further research is needed to fully elucidate its specific biological properties, the foundational information provided in this guide serves as a valuable resource for scientists working with this and related pyrazole compounds.
